5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid
Description
This compound is a pentanoic acid derivative functionalized with two key groups:
- A benzyloxycarbonyl (Z) protective group at position 5, commonly used in peptide synthesis to protect amine functionalities.
- A propargyloxymethyl substituent at position 3, featuring a terminal alkyne group (prop-2-en-1-yloxy), which may enable click chemistry applications or serve as a reactive handle for further modifications.
Its molecular formula is C₁₇H₂₁NO₅, with a molecular weight of 335.36 g/mol (estimated). The compound is likely utilized as a synthetic intermediate in medicinal chemistry or materials science, given the versatility of its functional groups .
Properties
Molecular Formula |
C17H23NO5 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(phenylmethoxycarbonylamino)-3-(prop-2-enoxymethyl)pentanoic acid |
InChI |
InChI=1S/C17H23NO5/c1-2-10-22-12-15(11-16(19)20)8-9-18-17(21)23-13-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,18,21)(H,19,20) |
InChI Key |
OUYYWOKOJRLSSB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- 5-Amino-pentanoic acid (also known as 5-aminovaleric acid) : The amino acid backbone.
- Benzyloxycarbonyl chloride (Cbz-Cl) : For amino group protection.
- Allyl bromide or allyl chloride : For allyloxy group installation.
- Bases such as sodium hydride (NaH), potassium carbonate (K2CO3) : To facilitate ether formation.
- Solvents : Typically anhydrous dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).
Stepwise Synthetic Procedure
Specific Synthetic Routes
Route A: Direct Alkylation of Hydroxymethyl Intermediate
- Synthesize 3-hydroxymethyl-5-(Cbz-amino)pentanoic acid intermediate.
- Treat with allyl bromide under basic conditions to form the allyloxy methyl ether at the 3-position.
Route B: Protection-First Strategy
- Protect amino group of 5-aminopentanoic acid with Cbz.
- Functionalize the 3-position via selective hydroxymethylation.
- Allylate the hydroxyl group to form the allyloxy substituent.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield and Purity |
|---|---|---|
| Temperature | 0-25°C for protection and alkylation | Lower temps reduce side reactions, improve selectivity |
| Solvent | DMF or THF, anhydrous | Polar aprotic solvents favor SN2 alkylation |
| Base | K2CO3 or NaH | Strong bases promote deprotonation, increase alkylation efficiency |
| Reaction Time | 2-24 hours depending on step | Longer times increase conversion but may cause decomposition |
| Purification | Silica gel chromatography | Essential to remove unreacted starting materials and side products |
Analytical Characterization
- Thin Layer Chromatography (TLC) : To monitor reaction progress.
- High Performance Liquid Chromatography (HPLC) : For purity assessment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirm structure and substitution pattern.
- Mass Spectrometry (MS) : Verify molecular weight.
- Melting Point Determination : Check compound identity and purity.
Summary Table of Preparation Methods
Research and Literature Insights
- The benzyloxycarbonyl (Cbz) protecting group is widely used due to its stability and ease of removal by catalytic hydrogenation.
- Allyloxy substituents are introduced via alkylation with allyl halides under basic conditions, favoring SN2 mechanisms.
- The compound’s synthesis requires careful control of reaction conditions to avoid side reactions such as over-alkylation or deprotection.
- Analytical techniques such as NMR and HPLC are critical for confirming the structure and purity of the final product.
- Recent advances focus on optimizing yields and minimizing purification steps through solvent and base selection.
Chemical Reactions Analysis
Types of Reactions
5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines .
Scientific Research Applications
5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine. This amine can then interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
The propargyloxymethyl group distinguishes this compound from analogs with alternative alkoxy or alkyl substituents. Key examples include:
Key Observations :
Backbone and Functional Group Modifications
Carboxylic Acid Derivatives
- 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxo-pentanoic acid (C₂₀H₂₁NO₆, MW 371.39): Features a ketone group at position 5, altering electronic properties and hydrogen-bonding capacity. This may affect crystallization or binding interactions in biological targets .
- (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid (C₁₈H₁₉NO₄, MW 313.35): A β²-amino acid with a phenyl group, used in peptide foldamers due to its constrained backbone .
Fluorinated Analogs
Physicochemical Properties
- LogP : The propargyloxymethyl derivative (estimated LogP ~2.5) is less lipophilic than the trifluoroethoxymethyl analog (LogP ~3.2), but more than the ethoxymethyl variant (LogP ~1.8) .
- Solubility : Ethoxymethyl and propargyloxymethyl groups may enhance aqueous solubility compared to bulkier substituents like butoxymethyl.
Biological Activity
5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid, also known by its CAS number 5680-86-4, is a compound of interest in various biological and medicinal research fields. Its structural complexity and potential biological activities make it a candidate for further investigation in pharmacology and biochemistry.
The molecular formula of this compound is C20H21NO6, with a molecular weight of 371.38 g/mol. It features multiple functional groups, including a benzyloxy carbonyl and an allyl ether, which may contribute to its biological activity. The compound exhibits structural characteristics that suggest potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO6 |
| Molecular Weight | 371.38 g/mol |
| CAS Number | 5680-86-4 |
| InChI Key | TWIVXHQQTRSWGO-KRWDZBQOSA-N |
| Number of Heavy Atoms | 27 |
| Number of Aromatic Heavy Atoms | 12 |
| H-bond Acceptors | 6 |
| H-bond Donors | 2 |
Biological Activity
The biological activity of 5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid has been explored in various studies, focusing on its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the benzyloxy group is significant as it has been associated with enhanced membrane permeability and interaction with microbial membranes, potentially leading to bactericidal effects.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interact with proteases or kinases, which could be relevant for therapeutic strategies against cancer or infectious diseases.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study investigated the effects of related compounds on cancer cell lines, showing that modifications in the side chains significantly influenced cytotoxicity. The benzyloxy and prop-2-en-1-yloxy groups were found to enhance activity against specific cancer types.
- Antiviral Activity : Another study evaluated the antiviral properties of similar compounds against HIV and Hepatitis C virus (HCV). The results indicated that certain derivatives could inhibit viral replication, suggesting a potential avenue for developing antiviral drugs.
The proposed mechanism of action involves the interaction of the compound with cellular receptors or enzymes, leading to modulation of signaling pathways. For example:
- GPCR Signaling : The compound may influence G-protein-coupled receptor (GPCR) pathways, which are critical in various physiological responses.
- Apoptosis Induction : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells, promoting cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid with high enantiomeric purity?
- Methodological Answer :
- Use N-protected amino acid precursors (e.g., benzyloxycarbonyl (Z) groups) and coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates .
- Enantiomeric purity can be achieved via chiral auxiliaries or asymmetric catalysis. For example, stereoselective alkylation of oxazolidinones (common in β-amino acid synthesis) followed by deprotection .
- Confirm enantiomeric excess (ee) using chiral HPLC or polarimetry. For example, chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers effectively .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the benzyloxycarbonyl group (δ 7.2–7.4 ppm for aromatic protons), allyloxy methyl protons (δ 4.5–5.3 ppm), and carboxylic acid protons (broad ~12 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., predicted MW 337.35 g/mol) and fragmentation patterns .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for carbamate and carboxylic acid groups) .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. Adjust pH to 7–8 with bicarbonate buffers to deprotonate the carboxylic acid group, enhancing aqueous solubility .
- Stability : Store lyophilized samples at –20°C in moisture-free environments. Avoid prolonged exposure to light or basic conditions to prevent carbamate hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) against target proteins (e.g., proteases or kinases) .
- Validate predictions with MD simulations (GROMACS) to assess binding stability over 100-ns trajectories. Monitor hydrogen bonding between the carbamate group and catalytic residues .
- Cross-reference with experimental data (e.g., IC50 from enzyme inhibition assays) to refine computational models .
Q. How to resolve contradictions in reported reactivity data (e.g., unexpected byproducts during coupling reactions)?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., N-acylurea from DCC decomposition) and optimize coupling agents (switch to EDC/HOBt for milder conditions) .
- Reaction Monitoring : Employ in-situ FT-IR or Raman spectroscopy to track carbamate formation and adjust stoichiometry in real time .
- Controlled Reproducibility : Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference .
Q. What strategies mitigate stereochemical instability during long-term storage?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose) to prevent racemization .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor ee via chiral HPLC. Degradation kinetics can guide storage protocols .
- Solid-State NMR : Assess crystalline vs. amorphous forms; crystalline phases often exhibit greater stereochemical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
